Structural Differentiation from the CK1δ/ε Inhibitor SR-1277
The target compound differs from SR-1277 (CAS 1446715-47-4) in three key structural features: (i) a 1,2,3-triazole linker between the purine core and the thiophene ring, (ii) a thiophen-2-yl (as opposed to thiophen-3-yl) orientation, and (iii) the absence of a 2-morpholino substituent [1]. These differences are critical because SR-1277’s morpholino group contributes to its ATP-competitive CK1δ/ε inhibition, and the triazole linker in the target compound is predicted to alter the binding mode relative to the direct thiophene attachment in SR-1277 . No quantitative potency data are yet available for the target compound, but the structural dissimilarity implies non-interchangeability in kinase assays.
| Evidence Dimension | Ligand structure vs. kinase inhibition profile |
|---|---|
| Target Compound Data | 9-methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-9H-purin-6-amine (no IC50 data available) |
| Comparator Or Baseline | SR-1277: CK1δ IC50 = 49 nM; CK1ε IC50 = 260 nM; FLT3 IC50 = 305 nM; CDK4/cyclin D1 IC50 = 1340 nM; CDK6/cyclin D3 IC50 = 311 nM; CDK9/cyclin K IC50 = 109 nM |
| Quantified Difference | Not calculable due to missing target compound data |
| Conditions | Biochemical kinase inhibition assays (cell-free), ATP-competitive conditions |
Why This Matters
Structural divergence at the linker and heteroaryl position indicates distinct kinase selectivity profiles, making the target compound unsuitable as a direct replacement for SR-1277 in CK1/FLT3/CDK studies.
- [1] Reddy, P. et al. (2015). Purine-Based Triazoles. U.S. Patent No. 8,969,556. Washington, DC: U.S. Patent and Trademark Office. View Source
